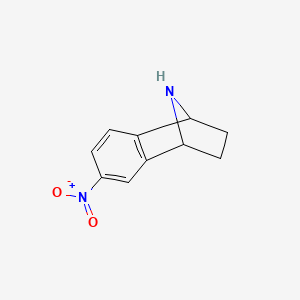![molecular formula C7H15ClN2O B11909388 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride](/img/structure/B11909388.png)
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride is a heterocyclic compound with a unique spiro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxa-6-azaspiro[3One common method includes the protection of the nitrogen atom, cyclization to form the spiro structure, and subsequent deprotection and functionalization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research. the synthesis generally follows similar steps as laboratory methods but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding properties, which can modulate the activity of these targets and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Shares the spirocyclic core but lacks the ethanamine group.
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethylamine: Similar structure but different functional groups
Uniqueness
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride is unique due to its specific combination of the spirocyclic structure and the ethanamine group, which provides distinct chemical and biological properties .
Properties
Molecular Formula |
C7H15ClN2O |
|---|---|
Molecular Weight |
178.66 g/mol |
IUPAC Name |
2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c8-1-2-9-3-7(4-9)5-10-6-7;/h1-6,8H2;1H |
InChI Key |
LEJSYSUBKMJLJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1CCN)COC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11909326.png)






![(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol](/img/structure/B11909380.png)
![4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11909381.png)
![6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909390.png)

![1,1'-[(Methylethanediylidene)dinitrilo]diguanidine](/img/structure/B11909397.png)


